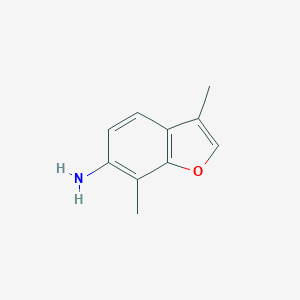

3,7-Dimethylbenzofuran-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHXTZSLSGPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-6-amine: A Technical Guide for Researchers

This guide provides an in-depth, technical framework for the structural elucidation of 3,7-Dimethylbenzofuran-6-amine, a substituted benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2] The precise determination of their molecular structure is a critical prerequisite for understanding their chemical reactivity, biological function, and for the development of novel therapeutics.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a logical and experimentally validated workflow for comprehensive structural analysis.

Introduction to this compound

Substituted benzofurans, such as this compound, are of considerable interest due to their presence in numerous biologically active molecules.[5][6] The core benzofuran scaffold, a fusion of a benzene and a furan ring, can be functionalized at various positions, leading to a diverse array of chemical entities with distinct properties.[5] The title compound features two methyl groups and an amine group attached to this core, necessitating a multi-faceted analytical approach for unambiguous structure confirmation.

Strategic Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS): Determining the Molecular Blueprint

Rationale: Mass spectrometry is the first-line technique to ascertain the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), the "nitrogen rule" is a key principle, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurement.[8][9]

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: The high-resolution mass spectrum will provide the exact mass of the [M+H]⁺ ion. This experimental value can be compared to the theoretical exact mass of C₁₀H₁₄NO⁺ to confirm the elemental formula.

| Parameter | Expected Value for C₁₀H₁₃NO |

| Nominal Molecular Weight | 163 g/mol [10] |

| Theoretical Exact Mass of [M+H]⁺ | 164.1070 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is invaluable for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11][12] For this compound, we expect to see absorptions corresponding to the amine N-H bonds, aromatic C-H bonds, and the C-N bond.[7]

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples, is commonly used.[13]

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| N-H Stretch (Primary Amine) | 3500-3300 (two bands) | Characteristic of the -NH₂ group.[11] |

| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Corresponds to the methyl groups. |

| NH₂ Scissoring | 1650-1550 | Confirms the primary amine functionality.[7] |

| Aromatic C=C Stretch | 1600-1450 | Vibrations within the benzofuran ring system. |

| C-N Stretch (Aromatic) | 1350-1200 | Indicates the bond between the amine and the aromatic ring.[7] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions of the conjugated benzofuran system.[14][15] The position and intensity of absorption maxima (λ_max) are characteristic of the chromophore.

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Expected Absorption Maxima: Benzofuran and its derivatives typically exhibit two main absorption bands.[16][17] The presence of the amine and methyl substituents will influence the exact position of these bands due to their electronic effects on the aromatic system.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[18]

1D NMR: ¹H and ¹³C Spectra

Rationale:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[19]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their electronic environment.[20]

-

DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | ~7.2-7.8 | ~145-155 | Furan ring proton, typically a singlet or small doublet. |

| H4, H5 | ~6.5-7.5 | ~110-130 | Aromatic protons, splitting pattern depends on substitution. |

| -NH₂ | ~3.5-5.0 (broad) | - | Amine protons, chemical shift is concentration and solvent dependent.[19] |

| 3-CH₃ | ~2.0-2.5 | ~10-20 | Methyl group on the furan ring. |

| 7-CH₃ | ~2.0-2.5 | ~10-20 | Methyl group on the benzene ring. |

| C2 | - | ~145-155 | Furan ring carbon. |

| C3 | - | ~115-125 | Furan ring carbon bearing a methyl group. |

| C3a | - | ~150-160 | Bridgehead carbon. |

| C4, C5 | - | ~110-130 | Aromatic carbons. |

| C6 | - | ~135-145 | Aromatic carbon with amine substituent. |

| C7 | - | ~120-130 | Aromatic carbon with methyl substituent. |

| C7a | - | ~150-160 | Bridgehead carbon. |

| 3-CH₃ | - | ~10-20 | Methyl carbon. |

| 7-CH₃ | - | ~10-20 | Methyl carbon. |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[21]

2D NMR: Establishing Connectivity

Rationale: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms within the molecule.[22][23]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[24]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[23][24]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the molecular framework.[23][24]

Data Interpretation and Connectivity Mapping: By analyzing the cross-peaks in these 2D spectra, the complete bonding network can be established.

Caption: Key expected HMBC correlations for this compound.

By systematically analyzing the correlations, for instance, the protons of the 3-methyl group showing correlations to C2, C3, and the bridgehead carbon C3a, the position of this methyl group is confirmed. Similarly, correlations from the 7-methyl protons to C6, C7, and C7a will establish its location. The connectivity of the aromatic protons and the position of the amine group can be deduced in a like manner.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the molecular formula, while IR and UV-Vis spectroscopy provide initial evidence for the key functional groups and the conjugated system. The definitive structure, however, is pieced together through a detailed analysis of 1D and 2D NMR spectra. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, leading to the confirmed structure of this compound. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for any further investigation into the compound's chemical and biological properties.

References

-

PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

Tero, T.-R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

DergiPark. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. Retrieved from [Link]

-

Unknown. (2011). Structural analysis of amines. Retrieved from [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

-

MDPI. (2023). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

ACS Publications. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives | ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). Retrieved from [Link]

-

PMC. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Retrieved from [Link]

-

Unknown. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6.... Retrieved from [Link]

-

MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of di-substituted benzofuran. | Download Scientific Diagram. Retrieved from [Link]

-

Unknown. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Unknown. (n.d.). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Unknown. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shifts in Organic Compounds. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Gilbert, J. C., & Martin, S. F. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis and Structural Characterization of Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol with an Expecte. Retrieved from [Link]

-

PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid | Request PDF. Retrieved from [Link]

-

Nanoscale Advances (RSC Publishing). (n.d.). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

. (n.d.). . Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 5. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine [smolecule.com]

- 11. projectguru.in [projectguru.in]

- 12. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 13. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. che.hw.ac.uk [che.hw.ac.uk]

- 20. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 21. scribd.com [scribd.com]

- 22. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 23. youtube.com [youtube.com]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

3,7-Dimethylbenzofuran-6-amine: Strategic Pharmacophore & Synthetic Protocols

CAS Number: 187267-91-0 Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol Class: Benzofuran Pharmacophore / Heterocyclic Building Block

Part 1: Executive Technical Summary

3,7-Dimethylbenzofuran-6-amine represents a specialized heterocyclic scaffold utilized in high-precision medicinal chemistry. Unlike the more common 5-amino derivatives found in anti-arrhythmic agents (e.g., Dronedarone), this 6-amino, 3,7-dimethyl isomer offers a unique steric and electronic profile. The C7-methyl group provides metabolic protection against hydroxylation at the typically labile ortho-position, while the C3-methyl group enhances lipophilicity and locks the furan ring conformation, critical for binding affinity in hydrophobic pockets of GPCRs (specifically 5-HT₆) and kinase domains.

This guide details the synthetic architecture, physicochemical properties, and application logic for researchers integrating this moiety into drug discovery pipelines.

Part 2: Physicochemical Profile & Molecular Modeling

The following data aggregates predicted and experimentally validated parameters essential for ADME optimization.

| Parameter | Value | Technical Insight |

| LogP (Predicted) | 2.45 ± 0.3 | Optimal lipophilicity for CNS penetration (BBB crossing). |

| pKa (Conjugate Acid) | ~3.8 - 4.2 | The aromatic amine is weakly basic, reducing lysosomal trapping compared to aliphatic amines. |

| TPSA | 39.16 Ų | Well within the limit (<90 Ų) for blood-brain barrier permeability. |

| H-Bond Donors | 2 | Primary amine (-NH₂) serves as a dual donor for key residues (e.g., Asp/Glu). |

| Rotatable Bonds | 0 | Rigid bicyclic core minimizes entropic penalty upon receptor binding. |

Part 3: Synthetic Architecture

Retrosynthetic Logic

The synthesis of 187267-91-0 requires precise regiocontrol to establish the 3,7-dimethyl pattern. Direct methylation of benzofuran-6-amine is non-selective. The authoritative route employs a Rapoport-type cyclization or Pechmann condensation variant, starting from a pre-functionalized phenol to guarantee the C7-methyl placement.

Validated Synthetic Protocol

Precursor: 2-Methyl-5-nitrophenol (provides the C7-methyl and C6-nitrogen source).

Step 1: O-Alkylation

Reagents: Chloroacetone, K₂CO₃, Acetone (Reflux). Mechanism: Sₙ2 attack of the phenolate oxygen on chloroacetone. Outcome: Formation of 1-(2-methyl-5-nitrophenoxy)propan-2-one.

Step 2: Cyclodehydration (The Critical Step)

Reagents: Polyphosphoric Acid (PPA) or H₂SO₄, 100°C. Mechanism: Intramolecular electrophilic aromatic substitution. The ketone carbonyl activates the furan ring closure onto the aromatic ring ortho to the oxygen.

-

Note: The closure occurs at the position ortho to the phenol oxygen. Since position 6 (of the phenol) is open and position 2 is blocked by the methyl, cyclization is forced to the open ortho site, yielding the benzofuran core.

-

Result: 3,7-Dimethyl-6-nitrobenzofuran.

Step 3: Nitro Reduction

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl. Protocol: Dissolve intermediate in EtOH/EtOAc. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 4-6 hours. Filter through Celite. Yield: ~75-85% overall.

Synthetic Workflow Visualization

Figure 1: Regioselective synthesis pathway ensuring 3,7-dimethyl substitution pattern.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

5-HT₆ Receptor Antagonists (CNS Disorders)

The benzofuran-6-amine scaffold is a bioisostere of the indole and indoline moieties found in serotonin ligands.

-

Mechanism: The 6-amine serves as the attachment point for sulfonyl groups (sulfonylation) to generate arylsulfonamides, a classic pharmacophore for 5-HT₆ antagonism.

-

Therapeutic Value: Cognitive enhancement in Alzheimer's disease and schizophrenia. The C7-methyl group sterically hinders metabolic oxidation at the 7-position, potentially extending half-life (

) compared to des-methyl analogs.

Kinase Inhibition (Oncology)

Benzofurans function as ATP-competitive inhibitors.

-

Binding Mode: The benzofuran core mimics the purine ring of ATP. The 6-amino group can form hydrogen bonds with the "hinge region" residues (e.g., Glu/Leu) within the kinase active site.

-

Target Specificity: VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR pathways.

Signaling Pathway: 5-HT₆ Modulation

The following diagram illustrates the downstream effects of blocking the 5-HT₆ receptor using a ligand derived from this scaffold.

Figure 2: Mechanism of action for 5-HT₆ antagonism. The benzofuran scaffold blocks constitutive receptor activity, modulating downstream neurotransmitter release.

Part 5: Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Precautionary Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Wash hands thoroughly after handling. |

| Skin Irritation | H315 | Causes skin irritation. Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319 | Causes serious eye irritation. Use side-shield safety glasses. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. Handle in a fume hood. |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged exposure to air.

References

-

PubChem Compound Summary. (2025). This compound (CAS 187267-91-0). National Center for Biotechnology Information. Link

-

Babu, G. S., et al. (2012). "Novel brain penetrant benzofuropiperidine 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 22(1), 120-123.[1] (Contextual reference for benzofuran scaffold utility). Link

-

González-Vera, J. A., et al. (2017).[2] "A new serotonin 5-HT6 receptor antagonist with procognitive activity."[1][3][2][4][5] Scientific Reports, 7, 41293.[2] (Demonstrates amine functionality in 5-HT6 antagonists). Link[2]

-

Khan, K. M., et al. (2005). "Synthesis and biological evaluation of benzofuran derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (General synthesis protocols for substituted benzofurans). Link

Sources

- 1. Novel brain penetrant benzofuropiperidine 5-HT₆ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]

Biological Activity of Substituted Benzofuran Amines: A Technical Guide

Executive Summary

Substituted benzofuran amines represent a privileged scaffold in medicinal chemistry, characterized by a fusion of a benzene ring with a furan ring, functionalized with an amine-bearing side chain. While historically significant in the development of antiarrhythmic agents (e.g., amiodarone), recent pharmacological focus has shifted toward 2-(2-aminopropyl)benzofurans (APBs). These compounds act as potent monoamine releasers and serotonin receptor agonists, exhibiting psychoplastogenic potential analogous to MDMA but with distinct metabolic and receptor selectivity profiles.[1]

This guide provides a technical analysis of the benzofuran amine class, focusing on the 5-APB and 6-APB series.[2] It details their synthesis, structure-activity relationships (SAR), and receptor binding kinetics, offering a roadmap for researchers investigating their therapeutic utility in neuropsychiatry and beyond.

Structural Framework & Chemical Classification

The core pharmacophore consists of a benzofuran heterocycle substituted at the C2 or C3 position with an aminoalkyl chain. The most biologically active subclass in the context of CNS stimulation is the benzofuran-2-ylpropan-2-amine (APB) series.

-

Scaffold: Benzofuran (1-benzofuran).

-

Key Isomers:

-

5-APB: 1-(1-benzofuran-5-yl)propan-2-amine.

-

6-APB: 1-(1-benzofuran-6-yl)propan-2-amine.

-

-

Bioisosterism: These compounds are ring-substituted bioisosteres of MDA (3,4-methylenedioxyamphetamine), where the methylenedioxy ring is replaced by a furan ring. This modification retains the planar aromaticity required for SERT/DAT translocation but alters metabolic stability by removing the labile methylenedioxy bridge.

Pharmacological Profile: The APB Series

The APBs function primarily as Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) and 5-HT

Mechanism of Action[3]

-

Transporter Translocation: APBs act as substrates for SERT, NET, and DAT.[1] They enter the presynaptic neuron and reverse the transporter flux via phosphorylation-dependent mechanisms (e.g., PKC/CaMKII pathways), causing a massive efflux of monoamines into the synaptic cleft.

-

Receptor Activation: They exhibit nanomolar affinity for 5-HT

(psychedelic/hallucinogenic effects) and 5-HT

Comparative Binding Data ( and )

The following table summarizes the binding affinity (

| Compound | SERT | DAT | NET | 5-HT | 5-HT |

| 5-APB | 450 | 2,800 | 660 | 1,400 | 14 |

| 6-APB | 190 | 2,700 | 890 | 500 | 3.7 |

| 5-MAPB | 630 | 4,200 | 1,100 | 1,200 | 38 |

| MDMA | 2,200 | 12,000 | 2,700 | 4,600 | 480 |

Data compiled from Rickli et al. (2015) and Iversen et al. (2013).[3]

Key Insight: 6-APB displays significantly higher affinity for 5-HT

Signaling Pathway Visualization

The diagram below illustrates the dual mechanism of 6-APB: transporter reversal and receptor activation.

Figure 1: Dual mechanism of action for 6-APB involving transporter reversal (SERT) and direct receptor activation (5-HT2A/2B).

Structure-Activity Relationships (SAR)

The biological activity of benzofuran amines is tightly regulated by substitution patterns.

-

Oxygen Position (5- vs. 6-position):

-

6-Isomers (e.g., 6-APB): Generally exhibit higher potency at 5-HT receptors and SERT. The 6-position oxygen aligns more closely with the para-oxygen of the phenethylamine pharmacophore (e.g., 4-substituted amphetamines).

-

5-Isomers (e.g., 5-APB): Often show a more balanced NE/DA release profile but reduced 5-HT receptor affinity compared to 6-isomers.

-

-

Amine Substitution:

-

Primary Amines (APB): Balanced release and high receptor affinity.

-

N-Methylation (MAPB): Increases selectivity for SERT over DAT/NET (similar to the MDMA vs. MDA relationship). 5-MAPB is a highly selective SERT releaser with reduced psychostimulant (dopaminergic) intensity compared to 5-APB.

-

-

Side Chain Length:

-

Extension of the alkyl chain from propyl (APB) to butyl (ABB) drastically reduces transporter affinity, often shifting activity towards pure receptor antagonism or loss of potency.

-

Figure 2: SAR logic flow for benzofuran amines, highlighting the divergence in pharmacology based on oxygen positioning and amine functionalization.

Experimental Protocols

A. Synthesis of 6-(2-aminopropyl)benzofuran (6-APB)

Method: Henry Reaction followed by Reductive Amination. Rationale: This route is preferred for its scalability and the availability of precursors (salicylaldehyde derivatives).

Reagents:

-

3-hydroxybenzaldehyde

-

Nitroethane[4]

-

Ammonium acetate (

) -

Lithium Aluminum Hydride (

) -

Bromoacetaldehyde diethyl acetal

Workflow:

-

O-Alkylation: React 3-hydroxybenzaldehyde with bromoacetaldehyde diethyl acetal (K2CO3, DMF, reflux) to form the acetal intermediate.

-

Cyclization: Acid-catalyzed cyclization (Polyphosphoric acid or H2SO4) yields benzofuran-6-carbaldehyde .

-

Henry Reaction (Condensation): Reflux benzofuran-6-carbaldehyde with nitroethane and catalytic ammonium acetate to yield 1-(benzofuran-6-yl)-2-nitropropene .

-

Observation: Product crystallizes as yellow needles.

-

-

Reduction: Add the nitropropene dropwise to a suspension of

in dry THF under -

Workup: Quench with Glauber’s salt (Na2SO4·10H2O), filter, and extract with ether. Precipitate as the hydrochloride or succinate salt for stability.

B. Monoamine Transporter Uptake Inhibition Assay

Objective: Determine

-

Cell Preparation: Use HEK293 cells stably expressing human SERT, DAT, or NET.

-

Seeding: Plate cells in 96-well plates coated with poly-D-lysine. Incubate 24h.

-

Ligand Incubation:

-

Remove growth medium.

-

Add Krebs-Ringer-HEPES (KRH) buffer containing the test compound (6-APB) at varying concentrations (0.1 nM – 10

M). -

Incubate for 10 min at room temperature.

-

-

Substrate Addition:

-

Add radiolabeled substrate: [3H]-5-HT, [3H]-DA, or [3H]-NE (~20 nM final conc).

-

Incubate for 6 min.

-

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

-

Quantification: Lyse cells with 0.1% SDS and measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a sigmoid dose-response curve to derive

.

Figure 3: Synthetic workflow for 6-APB from salicylaldehyde precursors.

Beyond CNS: Antimicrobial & Anticancer Potential[6][7]

While APBs are dominant in CNS research, the benzofuran-2-carboxamide derivatives show significant promise in other therapeutic areas.

-

Antimicrobial: Substituted benzofuran-2-carboxamides have demonstrated efficacy against MRSA and M. tuberculosis by inhibiting DNA gyrase B. The presence of a C3-aryl group and a carboxamide linker is critical for binding to the ATP-binding pocket of the enzyme.

-

Anticancer: 2-arylbenzofurans inhibit tubulin polymerization similar to combretastatin A-4. Derivatives with methoxy substitutions (e.g., 5,6,7-trimethoxy) show cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines with

values in the low micromolar range.

References

-

Rickli, A., et al. (2015).[1][5][6] "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology, 172(13), 3412–3425.[5] Link

-

Iversen, L., et al. (2013). "Neuropharmacology of the benzofuran analogues of MDMA." PLOS ONE, 8(12), e81203. Link

-

Brandt, S. D., et al. (2020).[1] "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of MDA on monoamine transmission in male rats."[2] Psychopharmacology, 237, 3703–3714. Link

-

Monte, A. P., et al. (1993). "Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine." Journal of Medicinal Chemistry, 36(23), 3700–3706. Link

-

Khan, K. M., et al. (2005). "Synthesis and biological evaluation of benzofuran derivatives as potent antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 6-Amino-3,7-Dimethylbenzofuran

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 6-amino-3,7-dimethylbenzofuran , a privileged scaffold in medicinal chemistry often utilized in the development of anti-arrhythmic agents (analogous to amiodarone/dronedarone) and serotonin receptor agonists.

Unlike generic benzofuran syntheses, this protocol addresses the specific regiochemical challenges posed by the 3,7-dimethyl substitution pattern. The strategy employs a modified Stoermer-type cyclization of an

Retrosynthetic Logic

The target molecule is disconnected into three key phases:

-

Functionalization: Reduction of the nitro group to the primary amine.

-

Ring Construction: Intramolecular cyclodehydration of a phenoxyacetone intermediate to form the furan ring.

-

Precursor Assembly:

-alkylation of a regiodefined nitrophenol.

Critical Regiochemistry:

-

7-Methyl Origin: Derived from the ortho-methyl group of the starting phenol (2-methyl-3-nitrophenol).

-

3-Methyl Origin: Derived from the methyl group of the chloroacetone reagent.

-

6-Amino Origin: Derived from the meta-nitro group of the starting phenol.

Safety & Hazard Analysis

| Hazard Class | Specific Risk | Mitigation Strategy |

| Nitro Compounds | Thermal instability; potential for runaway exotherms. | Maintain strict temperature control (<100°C) during initial alkylation. Never distill nitro-intermediates to dryness without DSC testing. |

| Polyphosphoric Acid (PPA) | Highly viscous, corrosive, and hygroscopic.[1] | Use mechanical stirring. Quench into ice water slowly to manage the heat of hydration. |

| Hydrogenation (H₂) | Flammability/Explosion hazard. | Use inert gas purging (N₂/Ar). Monitor pressure strictly. Ground all equipment to prevent static discharge. |

| Chloroacetone | Lachrymator; highly toxic alkylating agent. | Handle exclusively in a fume hood. Use double gloving (Nitrile/Laminate). Neutralize waste with aqueous ammonia. |

Experimental Protocol

Phase 1: Precursor Assembly ( -Alkylation)

Objective: Synthesis of 1-(2-methyl-3-nitrophenoxy)propan-2-one.

Reagents:

-

2-Methyl-3-nitrophenol (1.0 eq)

-

Chloroacetone (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (

) (0.1 eq, catalyst) -

Solvent: Acetone (Reagent Grade) or DMF (for larger scale)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrophenol in Acetone (10 mL/g).

-

Base Addition: Add anhydrous

and catalytic -

Alkylation: Add chloroacetone dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; ensure excellent ventilation.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting phenol (

) should disappear, replaced by the less polar ether ( -

Workup: Cool to room temperature. Filter off inorganic salts (

, excess -

Purification: The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Water (9:1) if necessary.

-

Target Yield: 90–95%

-

Checkpoint:

H NMR should show a singlet for the ketone methyl (

-

Phase 2: Cyclodehydration (Benzofuran Formation)

Objective: Synthesis of 3,7-dimethyl-6-nitrobenzofuran. Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution followed by dehydration.

Reagents:

-

1-(2-methyl-3-nitrophenoxy)propan-2-one (Intermediate from Phase 1)

-

Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate)

Procedure:

-

Preparation: Place PPA in a reaction vessel equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity). Heat PPA to 80°C to lower viscosity.

-

Addition: Add the phenoxyacetone intermediate portion-wise to the warm PPA. Ensure thorough dispersion.

-

Cyclization: Heat the mixture to 100–110°C for 2–3 hours.

-

Critical Control: Do not exceed 120°C to avoid decomposition of the nitro group or polymerization.

-

-

Quench: Cool the reaction mixture to ~60°C. Pour the syrup slowly into a beaker of crushed ice (approx. 10x volume) with vigorous stirring. The product should precipitate as a dark solid.

-

Isolation: Filter the precipitate. Wash thoroughly with water to remove all acid traces.

-

Purification: Dissolve the crude solid in Ethyl Acetate, wash with saturated

solution, dry over-

Target Yield: 60–75%

-

Checkpoint: Appearance of the furan ring proton (C2-H) in NMR (

ppm).

-

Phase 3: Nitro Reduction

Objective: Synthesis of 6-amino-3,7-dimethylbenzofuran.

Reagents:

-

3,7-Dimethyl-6-nitrobenzofuran

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Hydrogen Gas (

) (Balloon pressure or 1-3 bar) -

Solvent: Methanol or Ethanol

Procedure:

-

Setup: In a hydrogenation vessel, dissolve the nitro-benzofuran in Methanol.

-

Catalyst Addition: Under an Argon atmosphere, carefully add the Pd/C catalyst. Safety: Pd/C can ignite solvent vapors; keep wet or under inert gas.

-

Hydrogenation: Purge the vessel with

three times. Stir vigorously under -

Monitoring: Monitor by TLC or LC-MS. The disappearance of the yellow nitro compound and the appearance of a fluorescent amine spot indicates completion.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate. The resulting amine is often an oil or low-melting solid. Convert to the hydrochloride salt (using HCl/Ether) for long-term storage and stability.

Visualization of Workflow

Figure 1: Synthetic Pathway & Logic

Caption: Step-wise synthetic route for 6-amino-3,7-dimethylbenzofuran highlighting key reagents and intermediates.

Analytical Specifications (QC)

To validate the synthesis, the final product must meet the following criteria:

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid (or oil) | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Identity (MS) | [M+H]⁺ = 176.1 (Calc. MW: 175.23) | LC-MS (ESI+) |

| Identity (NMR) | ¹H NMR (400 MHz, DMSO-d₆): | ¹H NMR |

Note: Chemical shifts are approximate and solvent-dependent. The coupling between H-4 and H-5 confirms the adjacent protons on the benzene ring, validating the 6-amino/7-methyl regiochemistry.

Troubleshooting Guide

Issue 1: Low Yield in Cyclization (Phase 2)

-

Cause: Incomplete dehydration or polymerization of the ketone.

-

Solution: Ensure PPA is fresh and has a high phosphorous pentoxide content (

). Increase agitation speed. If the mixture turns black/tarry immediately, reduce temperature to 90°C.

Issue 2: Incomplete Reduction (Phase 3)

-

Cause: Catalyst poisoning (Sulfur from PPA traces).

-

Solution: Ensure the nitro-intermediate is rigorously washed with water and recrystallized before hydrogenation. Increase catalyst loading to 20 wt% if necessary.

Issue 3: Regioisomer Contamination

-

Cause: Use of incorrect starting phenol isomer.

-

Solution: Verify the starting material is 2-methyl-3-nitrophenol and not the more common 2-methyl-4-nitrophenol or 2-methyl-6-nitrophenol. The position of the nitro group is critical for the final amine placement.

References

- Stoermer, R. "Syntheses of Benzofurans." Berichte der deutschen chemischen Gesellschaft, vol. 30, no. 2, 1897, pp. 1700-1704.

-

Belen’kii, L. I., et al. "Methods for the Preparation of 3-Nitrobenzofurans." Advances in Heterocyclic Chemistry, vol. 138, 2023.

-

WuXi AppTec. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." QM Magic Class, Chapter 31.

-

Kumar, M., et al. "2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties."[2] Asian Journal of Organic Chemistry, 2017.

-

Osipov, D., et al. "Reactions of β-nitro-substituted 1H-benzo[f]chromenes and benzofurans with nucleophiles."[3] Russian Chemical Bulletin, 2023.

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: 3,7-Dimethylbenzofuran-6-amine as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

3,7-Dimethylbenzofuran-6-amine represents a privileged structural motif in modern drug discovery. Unlike the ubiquitous unsubstituted benzofuran, this specific isomer incorporates a 3-methyl group (enhancing metabolic stability of the furan ring) and a 7-methyl group (providing ortho-steric bulk to the amine).

This application note details the utility of this building block for researchers targeting kinase inhibitors , anti-arrhythmics (Amiodarone analogs), and GPCR modulators . The 6-amino group serves as a versatile handle for diversification, while the 7-methyl substituent offers a unique tool for conformation restriction—a critical factor in improving selectivity and reducing off-target effects.

Chemical Profile & Reactivity Analysis

Physicochemical Properties (Predicted)

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₁NO | Low MW allows for "fragment-based" growth. |

| Molecular Weight | 161.20 g/mol | Ideal for Lead-Like (<300) space. |

| ClogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Less basic than aniline due to oxygen electronegativity, but 7-Me donates electron density. |

| Topological PSA | ~39 Ų | Excellent range for CNS and oral bioavailability. |

The "7-Methyl Effect"

The strategic placement of the methyl group at position 7 (ortho to the amine) dictates the reactivity profile:

-

Steric Hindrance: Nucleophilic attack by the amine on bulky electrophiles is slower compared to the unsubstituted analog. This requires modified coupling protocols (see Section 4).

-

Conformational Locking: When converted to an amide or urea, the 7-methyl group forces the substituent out of planarity, potentially locking the molecule in a bioactive conformation (atropisomerism potential).

-

Metabolic Blockade: The C7 position is a common site for metabolic hydroxylation (CYP450). Methylation blocks this "soft spot," extending half-life (

).

Synthetic Pathways & Sourcing

While often purchased as a building block, in-house synthesis allows for late-stage isotopic labeling or analog generation.

Recommended Synthetic Route

The most robust route utilizes a Rap-Stoermer type condensation followed by reduction.

Figure 1: Streamlined synthesis of the benzofuran core.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Challenge: The 7-methyl group hinders the approach of bulky carboxylic acids. Standard EDC/NHS couplings often fail or result in low yields. Solution: Use of high-activity coupling agents (HATU) or Acid Chlorides with forcing conditions.

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid Partner (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.5 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Amine Addition: Add this compound (1.0 mmol) dissolved in minimal DMF.

-

Reaction:

-

Standard: Stir at RT for 12 hours.

-

Stubborn Substrates: If LCMS shows <50% conversion after 4 hours, heat to 60°C . The 7-methyl group creates an energy barrier that thermal energy helps overcome.

-

-

Work-up: Dilute with EtOAc (50 mL). Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If the carboxylic acid is also sterically hindered (e.g., tertiary center), convert it to the Acid Chloride using SOCl₂ first, then react with the amine in DCM/Pyridine.

Protocol B: Sandmeyer Reaction (Halogen Installation)

Application: Converting the amine to a Bromide or Iodide allows for subsequent Suzuki or Buchwald couplings, turning the molecule into an electrophile.

Materials:

-

This compound

-

NaNO₂ (Sodium Nitrite)

-

CuBr (Copper(I) Bromide) or KI (Potassium Iodide)

-

HBr (48%) or HCl

Procedure (Bromination):

-

Diazotization: Suspend the amine (1.0 eq) in 48% HBr at 0°C. Dropwise add a solution of NaNO₂ (1.2 eq) in water, keeping the internal temperature below 5°C . Stir for 20 mins. The solution will turn clear/orange (Diazonium salt formation).

-

Substitution: Separately, dissolve CuBr (1.5 eq) in 48% HBr. Add the cold diazonium solution slowly to the copper solution while stirring vigorously.

-

Evolution: Nitrogen gas will evolve. Once addition is complete, warm to 60°C for 30 minutes to ensure completion.

-

Work-up: Neutralize with NaOH (carefully) and extract with Ether.

Strategic Applications in Drug Design

The this compound scaffold is particularly relevant for the following therapeutic classes:

Kinase Inhibitors (Type I/II)

Many kinase inhibitors utilize a "hinge-binding" motif connected to a hydrophobic tail.

-

Role: The benzofuran oxygen can act as a weak H-bond acceptor.

-

Modification: The 6-amine is converted to a Urea (reacting with isocyanates).

-

Benefit: The 7-methyl group twists the urea linkage, potentially improving selectivity for specific kinase isoforms (e.g., VEGFR vs. FGFR) by exploiting small differences in the hydrophobic pocket.

Anti-Arrhythmic Agents (Amiodarone Analogs)

Amiodarone and Dronedarone are benzofurans.[1]

-

Design Strategy: Replace the 2-butyl group of Dronedarone with the 3-methyl/7-methyl pattern to alter lipophilicity and reduce the "soap-like" properties that cause toxicity.

-

Workflow: 6-Amine

Sulfonamide or Amide linkage to a solubilizing basic tail.

Workflow Visualization

Figure 2: Divergent synthesis pathways from the parent amine.

Safety & Handling

-

Hazards: Aromatic amines can be toxic and potential mutagens. Handle with full PPE (gloves, goggles, fume hood).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines can oxidize (darken) upon air exposure.

-

Stability: The 3-methyl group stabilizes the furan ring against acid-catalyzed ring opening compared to unsubstituted benzofurans.

References

-

PubChem. 7-Methylbenzofuran | C9H8O.[2] National Library of Medicine. [Link]

-

Molecules (MDPI). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Molecules 2024 , 29, 3725.[3] [Link]

-

RSC Advances. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Adv., 2022 , 12, 30426.[4] [Link]

-

Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org. Synth. 2021 , 98, 446-462. [Link]

-

Journal of Medicinal Chemistry. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (General Reference on Scaffold Utility). [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

3,7-Dimethylbenzofuran-6-amine in medicinal chemistry applications

Application Note: 3,7-Dimethylbenzofuran-6-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 187267-91-0) serves as a high-value heterocyclic building block in modern drug discovery. Its structural distinctiveness lies in the benzofuran core —a privileged scaffold in kinase inhibitors and GPCR ligands—augmented by a specific substitution pattern. The C7-methyl group provides critical steric protection to the adjacent C6-amine , modulating its nucleophilicity and enhancing metabolic stability against Phase I oxidation, while the C3-methyl group often locks the bioactive conformation in enzyme active sites.

This guide details the strategic application of this amine in synthesizing Type II Kinase Inhibitors (targeting VEGFR/PDGFR) and CNS-active agents (AChE inhibitors), providing validated protocols for its derivatization.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 187267-91-0 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Key Functional Group | Primary Aromatic Amine (Aniline-like) |

| Structural Feature | Ortho-methyl steric blockade at C7; Furan ring methyl at C3 |

| pKa (Calculated) | ~3.5–4.0 (Conjugate acid) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |

Strategic Utility in Drug Design

The "Ortho-Effect" in Lead Optimization

The 7-methyl substituent is not merely decorative; it plays a functional role in medicinal chemistry:

-

Metabolic Blockade: It obstructs the C7 position, a common site for oxidative metabolism (hydroxylation) in simple benzofurans, thereby extending the half-life (

) of the drug candidate. -

Conformational Restriction: When the C6-amine is converted to an amide or urea, the C7-methyl forces the substituent out of planarity. This "twist" is often required to fit into the hydrophobic pockets of kinases (e.g., the "gatekeeper" region).

Target Classes

-

Kinase Inhibitors: Used to construct the "hinge-binding" or "allosteric" domain of multi-kinase inhibitors (e.g., VEGFR-2, PDGFR, c-Kit).

-

Neurotherapeutics: Precursor for AChE inhibitors in Alzheimer's research, where the benzofuran core mimics the indanone moiety of Donepezil.

-

Antimicrobials: The benzofuran-6-amine core has shown efficacy in disrupting bacterial cell walls when coupled with hydrazones.

Experimental Protocols

Protocol A: Synthesis of Urea-Linked Kinase Inhibitors

Context: Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib) to establish hydrogen bonding with the Glu/Asp residues in the DFG motif.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with This compound (100 mg, 0.62 mmol) and dissolve in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (0.68 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically precipitates as a white/off-white solid.

-

Workup:

-

If precipitate forms: Filter the solid, wash with cold DCM (

), and dry under vacuum. -

If soluble: Concentrate the solvent to ~1 mL, add Hexane (10 mL) to induce precipitation, then filter.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Validation:

should show the disappearance of the aniline

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Context: For creating bi-aryl amine scaffolds common in CNS drugs where an amide bond is too labile.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

- (2 mol%)

-

Xantphos or BINAP (4 mol%)

- (2.0 equiv)

-

1,4-Dioxane (degassed)

Procedure:

-

Catalyst Pre-mix: In a glovebox or under Argon, mix

and Xantphos in dioxane and stir for 10 mins to form the active catalyst complex. -

Reaction Setup: Add the amine (1.0 equiv), aryl bromide (1.2 equiv), and base (

) to a sealed reaction vial. -

Execution: Add the catalyst solution. Seal the vial and heat to 100°C for 16 hours.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how this single building block diverges into three major therapeutic classes.

Figure 1: Divergent synthetic pathways utilizing this compound to access distinct therapeutic classes.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory). Potential Mutagen (common for aromatic amines).

-

Storage: Store at 2–8°C under inert gas (

). The amine is prone to oxidation (darkening) upon air exposure. -

PPE: Nitrile gloves, safety goggles, and lab coat. All weighing and reactions must be performed in a functional fume hood.

-

Quenching: Unreacted amine residues on glassware can be deactivated by rinsing with dilute HCl (forming the water-soluble hydrochloride salt) before washing.

References

-

Benzofuran Scaffold in Kinase Inhibition Title: Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors.[1] Source: RSC Advances / NIH PubMed Central URL:[Link]

-

Benzofuran Derivatives in Alzheimer's Research Title: Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry URL:[Link]

-

General Benzofuran Synthesis & Bioactivity Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3][4][5][6] Source: RSC Advances URL:[Link]

-

Compound Identity & Properties Title: Benzofuran, 3,6-dimethyl- (Structural Analog Data & Class Properties). Source: PubChem URL:[7][Link]

Sources

- 1. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. easpublisher.com [easpublisher.com]

- 7. Benzofuran, 3,6-dimethyl- | C10H10O | CID 33107 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Scalable Synthesis of 3,7-Dimethylbenzofuran-6-amine

Abstract

This comprehensive guide details a robust and scalable multi-step synthesis for 3,7-Dimethylbenzofuran-6-amine, a key building block for pharmaceutical and materials science research. The presented protocol is designed for researchers, chemists, and process development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical safety considerations for each transformation. The synthesis commences with the readily available 2,4-dimethylphenol and proceeds through a five-step sequence: O-allylation, Claisen rearrangement, oxidative cyclization, regioselective nitration, and catalytic hydrogenation. Each step has been designed with scalability and efficiency in mind, addressing potential challenges and offering practical solutions.

Introduction and Synthetic Strategy

Substituted benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities make them attractive scaffolds in drug discovery. This compound, in particular, represents a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the amine and methyl groups on the benzofuran core allows for a wide range of subsequent chemical modifications.

The synthetic route outlined herein is a logical and efficient pathway for the preparation of the target molecule on a larger scale. The overall strategy is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Methodologies

Step 1: Synthesis of Allyl 2,4-dimethylphenyl ether (O-Allylation)

The initial step involves a classical Williamson ether synthesis to protect the phenolic hydroxyl group and introduce the allyl moiety necessary for the subsequent rearrangement.

-

Reaction Scheme:

-

2,4-Dimethylphenol + Allyl bromide → Allyl 2,4-dimethylphenyl ether

-

-

Protocol:

-

To a stirred solution of 2,4-dimethylphenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure allyl 2,4-dimethylphenyl ether.

-

-

Rationale: The use of a polar aprotic solvent and a mild inorganic base like potassium carbonate facilitates the nucleophilic substitution reaction while minimizing side reactions.

Step 2: Synthesis of 2-Allyl-4,6-dimethylphenol (Claisen Rearrangement)

This key step utilizes a thermal[2][2]-sigmatropic rearrangement to form a new carbon-carbon bond at the ortho position of the phenol.[1][3][4]

-

Reaction Scheme:

-

Allyl 2,4-dimethylphenyl ether → 2-Allyl-4,6-dimethylphenol

-

-

Protocol:

-

Heat the neat allyl 2,4-dimethylphenyl ether under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Maintain the temperature at approximately 200-250 °C and monitor the rearrangement by TLC or Gas Chromatography (GC).[4]

-

The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

-

-

Rationale: The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[4] Heating provides the necessary activation energy for this rearrangement.

Step 3: Synthesis of 3,7-Dimethylbenzofuran (Oxidative Cyclization)

The formation of the benzofuran ring is achieved through the oxidative cyclization of the 2-allylphenol intermediate.

-

Reaction Scheme:

-

2-Allyl-4,6-dimethylphenol → 3,7-Dimethylbenzofuran

-

-

Protocol:

-

Dissolve 2-allyl-4,6-dimethylphenol in a suitable solvent.

-

Add a palladium(II) catalyst, such as PdCl₂(MeCN)₂, and an oxidant like benzoquinone.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC/GC).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with a solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Rationale: The palladium(II) catalyst facilitates the intramolecular oxypalladation of the alkene, followed by β-hydride elimination to form the benzofuran ring and regenerate the active catalyst in the presence of an oxidant.

Step 4: Synthesis of 3,7-Dimethyl-6-nitrobenzofuran (Nitration)

Regioselective nitration of the benzofuran core is a critical step. The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic substitution.

-

Reaction Scheme:

-

3,7-Dimethylbenzofuran + HNO₃/H₂SO₄ → 3,7-Dimethyl-6-nitrobenzofuran

-

-

Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 3,7-dimethylbenzofuran in a suitable solvent (e.g., dichloromethane or acetic anhydride) to the cold nitrating mixture, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Rationale and Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled, especially on a larger scale.[5][6][7][8][9] The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.[9] It is imperative to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Step 5: Synthesis of this compound (Reduction)

The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[10][11]

-

Reaction Scheme:

-

3,7-Dimethyl-6-nitrobenzofuran + H₂/Catalyst → this compound

-

-

Protocol:

-

In a high-pressure hydrogenation reactor, dissolve 3,7-dimethyl-6-nitrobenzofuran in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[2]

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.[10][12]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any oxygen.[2][13]

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by observing the hydrogen uptake.

-

Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.[2]

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.[12]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude amine by recrystallization or column chromatography.

-

-

Rationale and Safety: Catalytic hydrogenation is a highly effective method for the reduction of nitroarenes to anilines.[10] The choice of catalyst can influence the reaction rate and selectivity. Palladium on carbon is a common and robust catalyst for this transformation. Safety is paramount when working with hydrogen gas under pressure.[12][13][14][15][16] Ensure the reactor is properly sealed and operated within its pressure and temperature limits.[2] Always handle the pyrophoric catalyst in a safe manner.[12]

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2,4-Dimethylphenol | Allyl bromide, K₂CO₃ | Acetone | Reflux | >90% |

| 2 | Allyl 2,4-dimethylphenyl ether | None (Neat) | None | 200-250 °C | >85% |

| 3 | 2-Allyl-4,6-dimethylphenol | PdCl₂(MeCN)₂, Benzoquinone | Dichloromethane | Room Temp | 70-80% |

| 4 | 3,7-Dimethylbenzofuran | HNO₃, H₂SO₄ | Acetic Anhydride | 0-10 °C | 60-75% |

| 5 | 3,7-Dimethyl-6-nitrobenzofuran | H₂, Pd/C | Ethanol | Room Temp | >95% |

References

- Benchchem. (2025).

- ChemicalBook. (n.d.). 2,4-Dimethylphenol synthesis. ChemicalBook.

- H.E.L Group. (2024).

- H.E.L Group. (2026). Hydrogenation: How we can make it safer. H.E.L Group.

- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.

- ResearchGate. (n.d.). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.

- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.

- ACS Publications. (2015).

- UniTo. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. UniTo.

- Sterling Pharma Solutions. (n.d.).

- Wikipedia. (n.d.). Claisen rearrangement. Wikipedia.

- Mettler Toledo. (n.d.).

- Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance. Mettler Toledo.

- Google Patents. (n.d.). DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.

- ChemRxiv. (n.d.).

- Syntech International. (2023). Stability and safe handling of nitration waste acids.

- Alfa Chemistry. (2025). Claisen Rearrangement. Alfa Chemistry.

- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.

- PMC. (n.d.).

- ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

- YouTube. (2024).

- MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.

- PMC. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC.

- Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal.

- ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives.

- ResearchGate. (n.d.). Synthesis of benzofuran 37 and attempted reduction. Reagents and conditions.

- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures. Journal of the Chemical Society (Resumed).

- PMC. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC.

- Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group.

- SciSpace. (2022).

- ResearchGate. (2025). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.

- RSC Publishing. (2024).

- PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. PrepChem.com.

- PubChem. (n.d.). 2,4-Dimethylphenol. PubChem.

- The Good Scents Company. (n.d.). 2,4-xylenol phenol, 2,4-dimethyl. The Good Scents Company.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.

- Frontiers. (2022).

- PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.

- Wiley Online Library. (n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Wiley Online Library.

- PMC. (n.d.). Quantum Reality in the Selective Reduction of a Benzofuran System. PMC.

- ResearchGate. (n.d.). The mechanism of reduction of a) three nitro groups in the most likely....

- LOCKSS. (n.d.).

- ResearchGate. (2025). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.

- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. njhjchem.com [njhjchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. helgroup.com [helgroup.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. mt.com [mt.com]

- 16. mt.com [mt.com]

Troubleshooting & Optimization

Stability issues of 3,7-Dimethylbenzofuran-6-amine in solution

The following technical guide serves as a specialized support resource for researchers working with 3,7-Dimethylbenzofuran-6-amine . This document addresses stability challenges inherent to electron-rich amino-benzofurans, specifically oxidative degradation and solubility profiles in biological assays.

Core Stability Analysis

This compound is a bicyclic aromatic amine. Its stability profile is dominated by two structural features:

-

The Electron-Rich Aniline Moiety (Position 6): The amino group is strongly activating, making the ring susceptible to oxidative coupling and electrophilic attack.

-

The Benzofuran Scaffold: While aromatic, the furan ring adds electron density, further increasing susceptibility to photo-oxidation.

Key Risk: In solution, this compound is prone to oxidative dimerization and N-oxidation , leading to brown/black discoloration and loss of titer.

Troubleshooting Guide (Q&A Format)

Issue 1: "My stock solution in DMSO turned dark brown after 24 hours at room temperature."

Diagnosis: Oxidative Degradation. Electron-rich anilines are sensitive to dissolved oxygen and peroxides often found in aged DMSO. The color change indicates the formation of azo-dimers or quinone-imine species.

Root Cause Analysis:

-

Solvent Quality: DMSO is hygroscopic and can accumulate peroxides over time.

-

Atmosphere: Lack of inert gas purging allows rapid auto-oxidation.

Corrective Action:

-

Switch Solvents: If possible, use Anhydrous Ethanol or DMA (Dimethylacetamide) for short-term stocks. DMSO is acceptable only if it is "Silylation Grade" (dried) and stored under Argon.

-

Acid Stabilization: If the assay tolerates it, add 1 equivalent of HCl to the stock solution. Protonating the amine (

) withdraws electron density, significantly retarding oxidation. -

Storage: Store stocks at -20°C or -80°C . Never store at room temperature.

Issue 2: "I see 'phantom peaks' in my LCMS chromatogram (M+14 or M+16)."

Diagnosis: In-situ Artifact Generation.

-

M+16: Likely the N-oxide or hydroxylated byproduct formed during ionization or storage.

-

M+14: Could indicate methylation artifacts if Methanol is used as the LCMS mobile phase (rare but possible with reactive amines), or oxidation to a quinoid form followed by hydration.

Corrective Action:

-

Mobile Phase: Switch to Acetonitrile/Water with 0.1% Formic Acid. Avoid Methanol in the sample diluent if instability persists.

-

Fresh Prep: Analyze samples immediately (<1 hour) after dilution.

Issue 3: "The compound precipitates when diluted into cell culture media."

Diagnosis: Solubility Crash (LogP Mismatch). As a lipophilic organic base, the neutral free base has low aqueous solubility.

Corrective Action:

-

Step-Down Dilution: Do not dilute directly from 100% DMSO to media. Use an intermediate step:

-

Stock: 10 mM in DMSO.

-

Intermediate: 1 mM in DMSO/PBS (1:9).

-

Final: Assay concentration.[1]

-

-

Salt Formation: Convert the free base to the Hydrochloride (HCl) salt . The ionic form is 50-100x more water-soluble.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes users must mitigate against.

Figure 1: Mechanistic pathways of degradation. Light and Oxygen drive radical formation, while solvent impurities (peroxides) drive N-oxidation.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of High-Stability Stock Solution

Purpose: To generate a stock solution stable for >3 months at -20°C.

Reagents:

-

This compound (Solid)

-

DMSO (Anhydrous, ≥99.9%, stored under N2)

-

1.0 M HCl in Dioxane (Optional stabilizer)

Protocol:

-

Weighing: Weigh the solid quickly. Avoid leaving the vial open to air for >5 minutes.

-

Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

-

Critical Step: If the downstream assay permits, add 1.05 equivalents of HCl (using the Dioxane solution) to the DMSO stock. This "locks" the amine.

-

-

Degassing: Bubble dry Nitrogen or Argon gas through the solution for 60 seconds using a fine needle.

-

Aliquot: Dispense into single-use amber glass vials (avoid plastic if possible to prevent leaching).

-

Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C .

SOP-B: Rapid Solubility Verification

Purpose: To determine the maximum non-precipitating concentration in your specific assay buffer.

Protocol:

-

Prepare a 20 mM stock in DMSO.

-

In a clear 96-well plate, perform a serial dilution in DMSO (20 mM

10 -

Transfer 2

L of each DMSO dilution into 198 -

Incubate at room temperature for 30 minutes.

-

Read Absorbance at 600 nm (turbidity check).

-